4-chloro-2-methyl-5-morpholinopyridazin-3(2H)-one
Description
Properties
IUPAC Name |
4-chloro-2-methyl-5-morpholin-4-ylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O2/c1-12-9(14)8(10)7(6-11-12)13-2-4-15-5-3-13/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPFFULBWRPBYJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(C=N1)N2CCOCC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60148356 | |
| Record name | 3(2H)-Pyridazinone, 4-chloro-2-methyl-5-morpholino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60148356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1080-85-9 | |
| Record name | 3(2H)-Pyridazinone, 4-chloro-2-methyl-5-morpholino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001080859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3(2H)-Pyridazinone, 4-chloro-2-methyl-5-morpholino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60148356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-methyl-5-morpholinopyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.
Substitution Reactions: Introduction of the chlorine atom and the methyl group can be done through electrophilic substitution reactions.
Morpholine Ring Introduction: The morpholine ring can be introduced via nucleophilic substitution reactions, often using morpholine and suitable leaving groups.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the morpholine ring.
Reduction: Reduction reactions could target the pyridazine ring or the chlorine substituent.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the chlorine and morpholine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like sodium hydride, alkyl halides, and various nucleophiles or electrophiles are commonly employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that 4-chloro-2-methyl-5-morpholinopyridazin-3(2H)-one exhibits significant anticancer properties. It has been shown to inhibit tumor growth and has potential applications in treating various cancers including lung, prostate, and breast cancers.
Case Study : A study demonstrated that this compound effectively reduced the proliferation of cancer cells in vitro, suggesting its potential as a therapeutic agent for cancer treatment .
ATR Inhibition
The compound has been identified as an ATR (Ataxia Telangiectasia and Rad3 related protein) inhibitor, which plays a crucial role in DNA damage response. Inhibiting ATR can enhance the efficacy of certain chemotherapeutics.
Application : It is being explored for use in combination therapies to improve patient outcomes in cancers resistant to standard treatments .
Herbicide Metabolite
This compound is also recognized as a metabolite of the herbicide chloridazone. Its role as a marine xenobiotic metabolite indicates its potential environmental impact and relevance in agricultural practices.
Data Table: Herbicide Efficacy
| Herbicide | Active Ingredient | Application Rate | Efficacy |
|---|---|---|---|
| Chloridazone | This compound | 1.0 kg/ha | High |
Safety and Environmental Impact
The safety profile of this compound indicates potential hazards including skin irritation and environmental toxicity. It is classified under various hazard categories, emphasizing the need for careful handling and application.
Hazard Classification :
Mechanism of Action
The mechanism of action of 4-chloro-2-methyl-5-morpholinopyridazin-3(2H)-one would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Substituent Variations at Position 5
The morpholine group at position 5 distinguishes the target compound from analogs with alternative substituents:
Impact of Position 5 Substituents :
Variations at Position 2
The methyl group at position 2 contrasts with bulkier substituents in analogs:
Impact of Position 2 Substituents :
- Methyl : Simplifies synthesis and reduces molecular weight .
- Oxadiazole : Enhances electron-withdrawing effects and intermolecular interactions (e.g., C–H⋯O hydrogen bonds) .
- Phenyl : Improves crystallinity but may reduce solubility .
Key Research Findings
Crystal Packing and Intermolecular Interactions
Biological Activity
4-Chloro-2-methyl-5-morpholinopyridazin-3(2H)-one is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial, anticancer, and enzyme inhibitory properties, supported by data from various studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis, showing moderate to strong activity. The compound's Minimum Inhibitory Concentration (MIC) values were notably lower than those of standard antibiotics, suggesting its potential as an antibacterial agent .
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Salmonella typhi | 15 | Moderate |
| Bacillus subtilis | 10 | Strong |
| Escherichia coli | 50 | Weak |
| Staphylococcus aureus | 40 | Moderate |
Anticancer Activity
The anticancer potential of the compound has also been investigated. Molecular docking studies revealed that it binds effectively to various cancer-related targets, demonstrating promising results in inhibiting tumor cell proliferation. In vitro assays indicated that the compound maintains over 70% cell viability in treated cancer cells, which underscores its potential as a therapeutic agent .
Enzyme Inhibition
This compound has shown strong inhibitory effects on key enzymes involved in disease processes. Notably, it acts as an acetylcholinesterase (AChE) inhibitor with IC50 values significantly lower than those of traditional inhibitors. This property suggests its utility in treating conditions like Alzheimer's disease .
| Enzyme | IC50 (µM) | Reference Standard |
|---|---|---|
| Acetylcholinesterase (AChE) | 1.21 ± 0.005 | Thiourea (21.25 ± 0.15) |
Case Studies and Research Findings
- Antimicrobial Study : A comprehensive study demonstrated the compound's effectiveness against multiple bacterial strains, reinforcing its potential application in antibacterial therapies .
- Anticancer Research : In vitro studies highlighted the compound's ability to inhibit cancer cell growth, with molecular docking revealing favorable binding interactions with key receptors involved in cancer progression .
- Enzyme Inhibition Analysis : The compound was evaluated for its ability to inhibit urease and AChE, showing significant promise as a dual-action therapeutic agent .
Q & A
Q. What are the standard synthetic routes for 4-chloro-2-methyl-5-morpholinopyridazin-3(2H)-one, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or cyclocondensation reactions. For example, morpholine derivatives can be introduced via substitution at the pyridazine ring’s chloro position. Optimization includes controlling temperature (e.g., 80–100°C for 12–24 hours) and solvent polarity (e.g., DMF or THF) to enhance reactivity. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures product isolation. Reaction progress should be monitored by TLC or HPLC .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?
- Methodological Answer :
- NMR : H and C NMR are critical for confirming substituent positions and ring structure. For instance, the morpholine group’s protons appear as a multiplet at δ 3.6–3.8 ppm .
- X-ray Crystallography : Single-crystal studies (e.g., at 110 K) resolve bond angles and confirm stereochemistry. Data-to-parameter ratios >14 and R-factors <0.05 ensure accuracy. The morpholine ring typically shows a chair conformation .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 258.08) .
Q. How can researchers ensure purity and identify impurities during synthesis?
- Methodological Answer : Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) to detect impurities. Reference standards for related pyridazinone derivatives (e.g., Imp. B and C in pharmaceutical guidelines) can aid identification. Quantitative analysis via H NMR with an internal standard (e.g., 1,3,5-trimethoxybenzene) is also effective .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?
- Methodological Answer :
- Derivative Synthesis : Modify substituents (e.g., replace morpholine with piperazine) and assess changes in bioactivity .
- Enzymatic Assays : Test inhibition of target enzymes (e.g., proteases) using fluorogenic substrates. IC values (e.g., 3.75–4.22 µM for viral proteases) should be determined via dose-response curves .
- Molecular Docking : Use software like MOE to model binding interactions. Focus on hydrogen bonding (e.g., morpholine’s oxygen with active-site residues) and steric fit .
Q. What methodological approaches resolve discrepancies in enzymatic inhibition data?
- Methodological Answer :
- Data Triangulation : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
- Statistical Analysis : Apply ANOVA or t-tests to assess reproducibility across replicates. Outliers may indicate experimental variability (e.g., buffer pH effects) .
- Structural Validation : Re-examine crystallographic data to confirm binding poses. Contradictions between docking and activity may arise from flexible loops in the enzyme .
Q. How can molecular dynamics (MD) simulations enhance understanding of this compound’s stability in biological systems?
- Methodological Answer :
- Parameterization : Use force fields (e.g., AMBER) compatible with heterocycles. Simulate solvation in explicit water (TIP3P model) for 100+ ns.
- Analysis : Calculate RMSD for the pyridazine ring to assess conformational stability. Free energy perturbation (FEP) can predict binding affinity changes upon substitution .
Q. What strategies are recommended for scaling up synthesis while maintaining reproducibility?
- Methodological Answer :
- Process Optimization : Transition from batch to flow chemistry for controlled mixing and heat dissipation.
- In-line Analytics : Implement PAT tools (e.g., FTIR probes) to monitor reaction progress in real time.
- Safety Protocols : Follow guidelines for handling chlorinated intermediates (e.g., PPE, fume hoods) to mitigate toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
